Lucifensin
Description
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
ATCDLLSGTGVKHSACAAHCLLRGNRGGYCNGRAICVCRN |
Origin of Product |
United States |
Scientific Research Applications
Antimicrobial Activity
Lucifensin exhibits potent antimicrobial properties, making it effective against a range of bacteria, including Staphylococcus aureus, Streptococcus pyogenes, and Pseudomonas aeruginosa. Studies have demonstrated that this compound can disrupt bacterial cell membranes, leading to cell lysis and death .
Wound Healing
The primary application of this compound is in maggot debridement therapy (MDT) . This therapy involves the use of live maggots to clean necrotic tissue from wounds, which is particularly beneficial for patients with chronic wounds or those resistant to conventional treatments. This compound contributes to this process by:
- Enhancing Antimicrobial Defense : It protects the wound from infection by eliminating pathogenic bacteria.
- Promoting Tissue Regeneration : this compound aids in the healing process by stimulating cellular responses necessary for tissue repair .
Table 2: Efficacy of this compound in Wound Healing
| Study Reference | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| S. aureus | 12 µg/mL | |
| S. pyogenes | 15 µg/mL | |
| Pseudomonas aeruginosa | 10 µg/mL |
Case Study 1: Maggot Therapy in Diabetic Ulcers
A clinical study involving diabetic patients with neuroischaemic foot ulcers utilized MDT, where this compound played a pivotal role in preventing infections during treatment. The study reported a significant reduction in bacterial load and improved healing outcomes after several sessions of maggot application .
Case Study 2: Chronic Wound Management
In another case involving patients with chronic venous ulcers, MDT was implemented alongside standard care practices. The introduction of this compound through maggot therapy resulted in enhanced healing rates, decreased odor, and reduced inflammation compared to control groups not receiving MDT .
Comparison with Similar Compounds
Sapecin (Sarcophaga peregrina)
- Sequence Similarity : Differs from lucifensin by four residues (positions 11, 12, 33, 35), but shares conserved Asp4 and Arg23 critical for membrane interaction .
- Activity : Targets Gram-positive bacteria with a proposed pore-forming mechanism. This compound’s activity aligns with sapecin’s model, though truncation of this compound’s N-terminal loop (residues 1–10) reduces potency, highlighting structural dependence .
Phormia terraenovae Defensin
This compound II (Lucilia cuprina)
DLP2/DLP4 (Drosophila-derived Defensins)
- Sequence Homology : 60–65% similarity to this compound; conserved CSαβ motif and amphipathic surface for membrane interaction .
- Functional Differences : Broader antifungal activity, absent in this compound .
Antimicrobial Activity Comparison
Mechanistic and Clinical Implications
- Membrane Interaction : this compound and sapecin disrupt bacterial membranes via electrostatic interactions with anionic lipids, a mechanism conserved across insect defensins .
- Therapeutic Potential: this compound’s efficacy against methicillin-resistant S. aureus (MRSA; MIC = 8–128 mg/L) supports its use in MDT, though its inability to penetrate biofilms limits standalone applications . Synergy with conventional antibiotics enhances biofilm eradication .
- Limitations : Salt sensitivity and protease susceptibility reduce this compound’s stability in chronic wounds compared to sapecin derivatives engineered for enhanced durability .
Preparation Methods
Extraction and Purification from Larval Tissue and Secretions
1.1 Source Material and Extraction Solvent
- Lucifensin is extracted from various larval tissues including gut, salivary glands, fat body, haemolymph, and from larval excretions/secretions (ES).
- About 200 larval guts are typically used per extraction.
- Extraction solvent: A strongly acidic mixture of acetonitrile and water (1:1) containing 0.5% trifluoroacetic acid (TFA) is employed. This solvent ensures good solubility of the cationic peptide and protects it from enzymatic degradation and disulfide reshuffling.
- Crude extracts are centrifuged to remove debris.
- The supernatant undergoes ultrafiltration using a 10 kDa molecular weight cut-off membrane at 5°C.
- Surprisingly, this compound (~4 kDa) is retained in the retenate along with other higher molecular weight compounds exhibiting antimicrobial activity.
- The retenate is lyophilized, yielding a white powder with antimicrobial properties.
1.3 Chromatographic Purification
- The lyophilized material is subjected to reversed-phase high-performance liquid chromatography (RP-HPLC).
- RP-HPLC conditions are optimized to isolate this compound, which elutes at a retention time of approximately 23.5 minutes.
- Multiple runs (typically six) are performed to achieve purity.
- Size exclusion chromatography (Bio-Sil column) is used as a secondary purification step for sequence determination and further purification.
1.4 Antimicrobial Activity Assay
- Purified fractions are tested against Micrococcus luteus using radial diffusion assays.
- Clear zones of inhibition confirm the presence and activity of this compound.
Recombinant Expression and Purification
- This compound gene is cloned into an expression vector fused with thioredoxin (Trx) to enhance solubility and proper folding.
- The fusion plasmid is transformed into Escherichia coli BL21 cells.
- Protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) at 15°C overnight to promote proper folding and reduce inclusion bodies.
2.2 Cell Lysis and Soluble Fraction Preparation
- Cells are lysed using a buffer containing lysozyme, benzonase, and detergents (SB3-14 and C7BzO) to solubilize proteins.
- Lysate is clarified by centrifugation and filtration.
- The Trx–this compound fusion protein is purified by immobilized metal affinity chromatography (IMAC) using a TALON column.
- Washing and elution buffers contain urea to maintain solubility.
- Fractions containing the ~21 kDa fusion protein are pooled and dialyzed overnight.
- Enterokinase (EK) digestion is used to cleave this compound from the Trx fusion partner.
- Digestion is performed at 30°C overnight with gentle agitation.
- The cleaved this compound peptide (~4.1 kDa) is purified by two consecutive rounds of RP-HPLC using a formic acid/ethanol gradient.
- Purity is confirmed by SDS-PAGE (>95%) and antimicrobial activity assays against Staphylococcus carnosus.
- The monoisotopic molecular mass is confirmed by electrospray Q-TOF mass spectrometry.
- Approximately 4 mg of purified recombinant this compound is obtained from 1 liter of bacterial culture.
Total Chemical Synthesis
3.1 Solid-Phase Peptide Synthesis
- This compound is chemically synthesized as a linear peptide of 40 amino acids using standard solid-phase peptide synthesis techniques.
- The peptide contains six cysteine residues forming three native disulfide bridges.
- The linear peptide undergoes oxidative folding to form the correct pattern of disulfide bridges.
- Folding conditions are optimized to yield a peptide identical in structure and activity to native this compound.
- The synthetic peptide is confirmed to be active against Gram-positive bacteria and non-hemolytic.
- Three analogues of this compound were synthesized with selective cyclization through one native disulfide bridge and alanine substitutions at other cysteine positions.
- Only the analogue cyclized through the Cys16-Cys36 bridge showed weak antimicrobial activity, highlighting the importance of the full disulfide network for function.
Summary Table of Preparation Methods
| Preparation Method | Key Steps | Purification Techniques | Yield & Purity | Notes |
|---|---|---|---|---|
| Natural Extraction | Tissue extraction with acetonitrile/water/TFA; ultrafiltration | Ultrafiltration (10 kDa cut-off); RP-HPLC; size exclusion chromatography | ~6.2 mg lyophilisate from 200 guts; antimicrobial active fractions | Retention of 4 kDa peptide despite 10 kDa cut-off; multiple RP-HPLC runs |
| Recombinant Expression | Cloning in E. coli; IPTG induction; cell lysis | IMAC affinity chromatography; EK cleavage; RP-HPLC (2 rounds) | ~4 mg per liter culture; >95% purity | Fusion to thioredoxin enhances solubility; mass confirmed by Q-TOF MS |
| Chemical Synthesis | Solid-phase synthesis; oxidative folding | Purification by RP-HPLC | Synthetic peptide active and correctly folded | Allows analogue synthesis for structure-activity studies |
Detailed Research Findings and Considerations
- The acidic extraction solvent protects this compound from enzymatic degradation and disulfide reshuffling, crucial for maintaining activity during purification.
- Ultrafiltration unexpectedly retains this compound despite its molecular weight (~4 kDa) being below the 10 kDa cut-off, possibly due to peptide aggregation or interaction with larger molecules.
- The recombinant approach using thioredoxin fusion allows high-yield production of soluble this compound, overcoming difficulties in folding and solubility common to cysteine-rich peptides.
- Enterokinase cleavage is a mild and specific method to release native this compound from fusion proteins without disrupting disulfide bridges.
- Chemical synthesis and oxidative folding confirm the native disulfide pattern is essential for antimicrobial activity and provide a platform for analogue development.
- The combination of natural extraction, recombinant expression, and chemical synthesis provides comprehensive tools for studying this compound's structure-function relationships and potential therapeutic applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
